3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene
Overview
Description
3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene is a fluorinated organic compound with the molecular formula C12H8F10O. This compound is known for its unique structure, which includes a tricyclic non-7-ene core with multiple fluorine atoms and a heptafluoropropoxy group. The presence of these fluorine atoms imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a tricyclic non-7-ene derivative with a fluorinating agent to introduce the trifluoro and heptafluoropropoxy groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical methods, can enhance the efficiency of the process. Additionally, purification steps, including distillation and chromatography, are essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can yield partially or fully defluorinated products.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while nucleophilic substitution can produce a variety of functionalized derivatives .
Scientific Research Applications
3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a fluorinated probe in biological studies.
Medicine: Explored for its use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects. The compound’s unique structure allows it to engage in strong hydrogen bonding and van der Waals interactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluoro-tricyclo[4.2.1.0~2,5~]non-7-ene: Similar in structure but lacks the heptafluoropropoxy group.
2,2,3,3-Tetrafluoro-1-propanol: Contains a fluorinated alkyl chain but differs in its functional groups and overall structure.
Uniqueness
3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene is unique due to its combination of a tricyclic core and multiple fluorine atoms, which confer distinct chemical properties. This uniqueness makes it valuable for applications requiring high thermal stability, chemical resistance, and specific biological interactions.
Properties
IUPAC Name |
3,3,4-trifluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)tricyclo[4.2.1.02,5]non-7-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F10O/c13-8(14)6-4-1-2-5(3-4)7(6)9(8,15)23-12(21,22)10(16,17)11(18,19)20/h1-2,4-7H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEYGRCDNBGSKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(C3(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610941 | |
Record name | 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262617-19-6 | |
Record name | 3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.